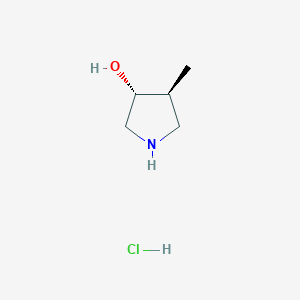

trans-4-Methylpyrrolidin-3-ol hydrochloride

Description

Properties

IUPAC Name |

(3R,4S)-4-methylpyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEGDUJNLVSIES-FHAQVOQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265108-42-7 | |

| Record name | rac-(3R,4S)-4-methylpyrrolidin-3-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of trans-4-Methylpyrrolidin-3-ol hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Industrial production methods may vary, but they generally involve similar cyclization reactions under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Trans-4-Methylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis

trans-4-Methylpyrrolidin-3-ol hydrochloride serves as a key intermediate in the synthesis of several pharmaceutical agents. Its structural features make it particularly valuable in developing analgesics and anti-inflammatory drugs. The compound's ability to modulate biological pathways is being explored to enhance pain management therapies, potentially reducing side effects associated with traditional opioids .

Case Study: Analgesic Development

A recent study focused on optimizing the physicochemical properties of compounds derived from this compound. Researchers designed new structural scaffolds that demonstrated high affinity for mu-opioid receptors while minimizing misuse liability. The study highlighted how modifications to the pyrrolidine moiety can significantly influence pharmacological outcomes, paving the way for safer pain management options .

Neuroscience Research

Investigating Neurotransmitter Systems

This compound is utilized in neuroscience research to investigate neurotransmitter systems, providing insights into conditions such as depression and anxiety. Its interaction with specific receptors can help elucidate mechanisms underlying these disorders, potentially leading to new therapeutic strategies .

Case Study: Neuropharmacology

In a pharmacological study examining the effects of this compound on dopamine receptors, researchers found that the compound could act as a partial agonist at certain receptor subtypes. This finding suggests its potential utility in treating disorders characterized by dopaminergic dysfunction, such as schizophrenia .

Analytical Chemistry

Standard in Chromatographic Techniques

The compound is employed as a standard in chromatographic methods, aiding researchers in accurately measuring and analyzing complex mixtures in drug formulations. Its well-defined chemical properties allow for reliable quantification and characterization of other substances within pharmaceutical products .

Data Table: Chromatographic Applications

| Technique | Application | Benefits |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Standard for quantifying drug formulations | High accuracy and reproducibility |

| Gas Chromatography | Analysis of volatile compounds | Effective separation of components |

| Thin-Layer Chromatography (TLC) | Qualitative analysis of mixtures | Simple and cost-effective method |

Material Science

Development of Novel Materials

The unique properties of this compound make it useful in material science for developing innovative materials such as polymers and coatings. These materials can exhibit enhanced durability and performance characteristics, making them suitable for various industrial applications .

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. Such advancements are crucial for applications in packaging and protective coatings where material integrity is paramount .

Biochemical Studies

Enzyme Inhibition Studies

In biochemical research, this compound is employed to explore enzyme functions and develop targeted therapies for metabolic diseases. Its ability to inhibit specific enzymes allows researchers to investigate metabolic pathways and identify potential drug targets .

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Potential Application |

|---|---|---|

| Cyclooxygenase (COX) | Competitive inhibition | Anti-inflammatory drug development |

| Acetylcholinesterase | Non-competitive inhibition | Alzheimer's disease treatment |

| Dipeptidyl peptidase IV (DPP-IV) | Reversible inhibition | Diabetes management |

Mechanism of Action

The mechanism of action of trans-4-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it may bind to the podophyllotoxin pocket of gamma tubulin, which could underlie its anticancer activity . The compound’s effects are mediated through its ability to interact with and modulate the activity of these molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

trans-4-(Hydroxymethyl)piperidin-3-ol Hydrochloride (CAS 955028-06-5)

- Structure : A six-membered piperidine ring with hydroxymethyl (-CH2OH) at position 4 and hydroxyl (-OH) at position 3.

- Key Differences: Ring Size: Piperidine (6-membered) vs. pyrrolidine (5-membered), influencing ring strain and hydrogen-bonding capacity.

- Applications : Piperidine derivatives are common in antiviral and anticancer agents due to enhanced bioavailability .

(3R,5S)-5-(Hydroxymethyl)-1-methylpyrrolidin-3-ol Hydrochloride

- Structure : Pyrrolidine with hydroxymethyl at position 5, hydroxyl at position 3, and a methyl group at position 1.

- Key Differences :

- Substituent Positions : Methyl at position 1 (vs. position 4) alters steric effects and chiral center interactions.

- Functionality : Hydroxymethyl increases hydrophilicity compared to the target compound’s methyl group.

- Applications : Hydroxymethyl-substituted pyrrolidines are explored as glycosidase inhibitors .

trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS 1049978-93-9)

- Structure : Pyrrolidine with a 4-methoxyphenyl group at position 4 and a carboxylic acid (-COOH) at position 3.

- Key Differences: Substituents: The aromatic methoxyphenyl group enhances lipophilicity, while the carboxylic acid introduces acidity (pKa ~2–3). Molecular Complexity: Larger molecular weight (C12H16ClNO3 vs. ~C5H11NO·HCl) impacts solubility and metabolic stability.

- Applications : Aryl-pyrrolidines are used in peptide mimetics and kinase inhibitors .

trans-3-Methyl-4-(Trifluoromethyl)pyrrolidine Hydrochloride (CAS 1419075-99-2)

- Structure : Pyrrolidine with methyl at position 3 and trifluoromethyl (-CF3) at position 4.

- Key Differences :

- Electron Effects : The electron-withdrawing -CF3 group increases metabolic stability and alters electronic density compared to -OH.

- Hydrogen Bonding : Lacks hydroxyl groups, reducing polar interactions.

- Applications : Trifluoromethylated pyrrolidines are valuable in fluorinated drug candidates (e.g., antipsychotics) .

trans-4-M-tolylpyrrolidine-3-carboxylic Acid Hydrochloride (CAS 1049976-06-8)

- Structure : Pyrrolidine with a 3-methylphenyl (m-tolyl) group at position 4 and carboxylic acid at position 3.

- Key Differences: Aromatic vs. Acid-Base Properties: Carboxylic acid enables salt formation beyond the hydrochloride, broadening formulation options.

- Applications : Used in designing protease inhibitors and receptor antagonists .

Biological Activity

Trans-4-Methylpyrrolidin-3-ol hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrrolidine derivative characterized by the presence of a hydroxyl group and a methyl substituent. Its chemical structure allows it to participate in various chemical reactions, including oxidation and reduction, which can lead to the formation of bioactive metabolites.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that this compound may bind to the podophyllotoxin pocket of gamma tubulin, which is significant for its potential anticancer activity. This interaction suggests that this compound may disrupt microtubule dynamics, a critical process in cell division.

Anticancer Properties

This compound has been studied for its anticancer effects. In vitro studies have demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. The exact mechanism involves modulation of cellular pathways associated with apoptosis and cell cycle regulation.

Table 1: Cytotoxicity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15 | |

| MCF7 (Breast Cancer) | 10 | |

| HeLa (Cervical Cancer) | 12 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in treating infections.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in 2023 explored the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and induction of apoptosis through mitochondrial pathways.

- Antimicrobial Efficacy : Another research effort focused on the antimicrobial properties of this compound against Gram-positive bacteria. The compound demonstrated effective inhibition at concentrations lower than those typically required for conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing trans-4-Methylpyrrolidin-3-ol hydrochloride in laboratory settings?

- Methodological Answer : A common approach involves reductive amination of pyrrolidinone precursors or stereoselective ring-opening reactions. For example, chiral resolution of racemic mixtures can be achieved using tartaric acid derivatives. Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized to favor the trans-configuration. Post-synthesis purification via recrystallization in ethanol or methanol is recommended to enhance purity (>95%) .

Q. What analytical techniques are suitable for identifying and quantifying this compound?

- Methodological Answer :

- HPLC : Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.03 M phosphate buffer and methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides linearity in the 1–10 µg/mL range (r² ≥ 0.999) .

- NMR : ¹H NMR (D₂O, 400 MHz) shows characteristic peaks at δ 3.2–3.5 ppm (pyrrolidine protons) and δ 1.3 ppm (methyl group). ¹³C NMR confirms the stereochemistry via coupling constants .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture and oxidizers, as decomposition may generate toxic gases (e.g., HCl). Monitor stability via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported physicochemical properties (e.g., melting point, solubility) of this compound?

- Methodological Answer :

- Reproducibility Testing : Repeat measurements under controlled conditions (e.g., DSC for melting point, shake-flask method for solubility).

- Cross-Validation : Compare data across multiple techniques (e.g., Karl Fischer titration for water content, TGA for thermal stability).

- Literature Review : Prioritize peer-reviewed studies over vendor datasheets, as purity and instrumentation variability can skew results .

Q. What strategies are effective for resolving enantiomeric impurities in this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (80:20) + 0.1% trifluoroacetic acid. Adjust flow rate to 0.8 mL/min for baseline separation.

- Derivatization : Employ Marfey’s reagent (FDAA) to convert enantiomers into diastereomers for UV/Vis detection. Validate with circular dichroism (CD) spectroscopy .

Q. How can metabolic pathways of this compound be studied in vitro?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human or rodent) and NADPH cofactor. Monitor metabolites via LC-MS/MS (e.g., Q-TOF with ESI+ ionization).

- Isotope Labeling : Synthesize deuterated analogs to trace metabolic sites. Use kinetic isotope effects (KIEs) to identify rate-limiting steps .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid aqueous rinses to prevent contamination .

- Disposal : Follow EPA guidelines for halogenated waste (D003 code). Incinerate at >850°C with scrubbers for HCl emissions .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response studies for this compound in pharmacological assays?

- Methodological Answer :

- Range-Finding : Start with 0.1–100 µM concentrations in cell-based assays (e.g., HEK293 or primary neurons).

- Statistical Power : Use ≥3 biological replicates and nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- Controls : Include vehicle (e.g., DMSO ≤0.1%) and positive controls (e.g., known receptor agonists/antagonists) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.